8-methylindolizine-2-carboxylic Acid

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Specifically engineered for medicinal chemistry requiring the 8-methyl substitution. This isomer provides distinct electronic and steric properties versus the unsubstituted CAS 3189-48-8, critical for reproducible MAO inhibitor synthesis and anticancer SAR studies. Do not substitute with other methyl-indolizine isomers. High-purity building block now available.

Molecular Formula C10H9NO2
Molecular Weight 175.187
CAS No. 103261-63-8
Cat. No. B2354875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methylindolizine-2-carboxylic Acid
CAS103261-63-8
Molecular FormulaC10H9NO2
Molecular Weight175.187
Structural Identifiers
SMILESCC1=CC=CN2C1=CC(=C2)C(=O)O
InChIInChI=1S/C10H9NO2/c1-7-3-2-4-11-6-8(10(12)13)5-9(7)11/h2-6H,1H3,(H,12,13)
InChIKeySUYKIXOUPAVKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylindolizine-2-carboxylic Acid (CAS 103261-63-8): A Methylated Indolizine Scaffold for Heterocyclic Chemistry and Drug Discovery


8-Methylindolizine-2-carboxylic acid (CAS 103261-63-8) is a nitrogen-containing fused bicyclic heterocycle belonging to the indolizine class, with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . The compound features a methyl substituent at the 8-position of the indolizine ring system and a carboxylic acid group at the 2-position, rendering it a versatile building block for medicinal chemistry campaigns and organic synthesis . The 8-methyl substitution distinguishes it from the unsubstituted indolizine-2-carboxylic acid (CAS 3189-48-8) and other positional isomers such as 5-, 6-, and 7-methylindolizines [1], potentially influencing its physicochemical properties, synthetic accessibility, and biological activity profile.

Why 8-Methylindolizine-2-carboxylic Acid (CAS 103261-63-8) Is Not Interchangeable with Unsubstituted or Positional Isomer Analogs


Within the indolizine-2-carboxylic acid family, subtle structural modifications—such as the presence and position of a methyl group—can profoundly alter a compound's physicochemical properties, reactivity, and biological activity [1]. Generic substitution with the unsubstituted indolizine-2-carboxylic acid (CAS 3189-48-8) or with other methyl positional isomers (5-, 6-, or 7-methyl) carries the risk of divergent synthetic outcomes in downstream derivatization and unpredictable performance in biological assays [2]. The 8-methyl substitution in the target compound specifically influences electron density distribution across the indolizine ring system, which may affect both its reactivity as a synthetic intermediate and its molecular recognition by biological targets when incorporated into larger pharmacophores . Therefore, rigorous specification of CAS 103261-63-8 is essential for reproducibility in both chemical synthesis and biological evaluation.

8-Methylindolizine-2-carboxylic Acid (CAS 103261-63-8): Quantitative Differentiation and Procurement-Relevant Evidence


Methyl Substitution at the 8-Position Confers Structural and Potential Biological Divergence from Unsubstituted Indolizine-2-carboxylic Acid

8-Methylindolizine-2-carboxylic acid (CAS 103261-63-8) possesses a methyl group at the 8-position of the indolizine ring, a structural feature absent in the widely used unsubstituted indolizine-2-carboxylic acid (CAS 3189-48-8) [1]. This methyl substitution alters the electron density and steric profile of the scaffold, which can influence both its reactivity in synthetic transformations and its biological interactions when the scaffold is elaborated into bioactive molecules . While direct head-to-head biological comparison data for this specific compound are not publicly available, class-level evidence from indolizine derivatives demonstrates that even minor positional substitutions on the indolizine core can significantly modulate activity against targets such as monoamine oxidase and HIV-1 integrase [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Indolizine-2-carboxylic Acid Derivatives Exhibit Quantifiable MAO Inhibition Superior to Iproniazid

N'-Substituted hydrazides of indolizine-2-carboxylic acid demonstrate monoamine oxidase (MAO) inhibitory activity that exceeds that of the reference compound iproniazid, a first-generation MAO inhibitor [1]. While the specific 8-methylindolizine-2-carboxylic acid has not been directly evaluated in this assay, this class-level evidence establishes that the indolizine-2-carboxylic acid scaffold can be elaborated into potent MAO inhibitors, providing a rational basis for investigating the 8-methyl analog in similar contexts .

Neuropharmacology MAO Inhibition Antidepressant

Indolizine-2-carboxylic Acid Derivatives Demonstrate Anti-Tumor Activity in EAC Mouse Model

Amino acid derivatives of indolizine-2-carboxylic acid were screened for anti-tumor activity using the Ehrlich Ascites Carcinoma (EAC) cell-induced albino mouse model [1]. Among the tested compounds, derivatives IIIa and IIId exhibited significant anti-tumor activity, while IIIb and IIIc showed moderate activity, and the remaining derivatives were inactive . This class-level evidence demonstrates that the indolizine-2-carboxylic acid scaffold can be elaborated into compounds with in vivo anti-tumor efficacy, suggesting potential for the 8-methyl analog in similar oncology applications [2].

Oncology Anti-tumor In vivo

High-Impact Research and Industrial Applications of 8-Methylindolizine-2-carboxylic Acid (CAS 103261-63-8)


Medicinal Chemistry: Scaffold for Monoamine Oxidase (MAO) Inhibitor Development

Given the demonstrated MAO inhibitory activity of indolizine-2-carboxylic acid hydrazides, which surpass that of iproniazid [1], 8-methylindolizine-2-carboxylic acid serves as a strategic starting material for synthesizing novel MAO inhibitors. The 8-methyl substitution offers an additional site for structural diversification and may enhance potency or selectivity compared to unsubstituted analogs. This scenario is particularly relevant for research targeting neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and mood disorders.

Oncology Drug Discovery: Precursor for Anti-Tumor Indolizine Derivatives

The in vivo anti-tumor activity of certain indolizine-2-carboxylic acid amino acid derivatives in the EAC mouse model [2] supports the use of 8-methylindolizine-2-carboxylic acid as a precursor for generating novel anti-cancer agents. Researchers can leverage the 8-methyl substituent to explore structure-activity relationships and optimize pharmacokinetic properties for oncology applications.

Organic Synthesis: Versatile Building Block for Heterocyclic Library Construction

As a 95% purity building block , 8-methylindolizine-2-carboxylic acid is suitable for constructing diverse heterocyclic libraries via standard amide coupling and other carboxylate transformations. The 8-methyl group provides a distinct substitution pattern compared to other indolizine-2-carboxylic acid isomers, enabling the exploration of unique chemical space in drug discovery and materials science [3].

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